4-羟基-2-(羟甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

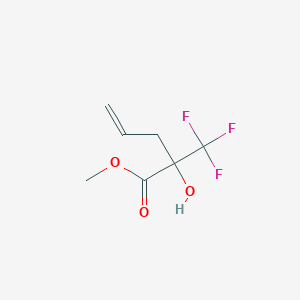

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes and in the manufacture of chemical compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, has been a topic of interest in recent years . The synthesis often involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents .

Molecular Structure Analysis

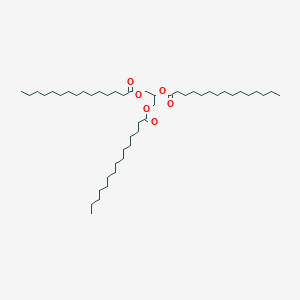

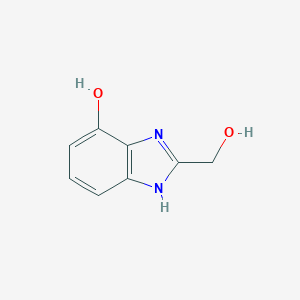

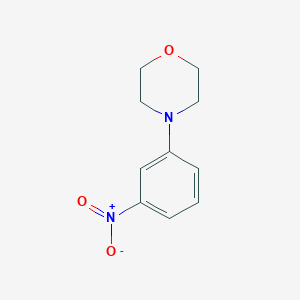

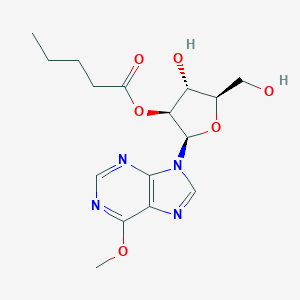

The molecular structure of “4-Hydroxy-2-(hydroxymethyl)benzimidazole” is characterized by a benzimidazole ring with a hydroxymethyl group at the 2-position and a hydroxy group at the 4-position . The benzimidazole ring is a key component of the molecule, contributing to its bioactivity .

Chemical Reactions Analysis

Benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds on the benzimidazole ring, resulting in the creation of new benzimidazole derivatives .

Physical And Chemical Properties Analysis

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a solid substance with a molecular weight of 164.16 g/mol . It is used in laboratory settings and in the manufacture of chemical compounds.

科学研究应用

Antioxidant Properties in Biochemistry and Pharmacology

Specific Scientific Field

Biochemistry and pharmacology.

Summary

4-Hydroxy-2-(hydroxymethyl)benzimidazole exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in oxidative stress and various diseases. By neutralizing these radicals, it helps protect cells and tissues from damage.

Experimental Procedures

Researchers typically evaluate the antioxidant activity of this compound using in vitro assays. Common methods include:

Results

Studies have shown that 4-Hydroxy-2-(hydroxymethyl)benzimidazole effectively reduces oxidative stress markers and protects against cellular damage. Quantitative data from these assays demonstrate its antioxidant potency .

Metal Chelation in Coordination Chemistry

Specific Scientific Field

Coordination chemistry and metal ion binding.

Summary

The compound acts as a metal chelator, forming stable complexes with metal ions. Chelation therapy using benzimidazole derivatives has applications in treating metal toxicity and certain diseases.

Experimental Procedures

Researchers investigate metal chelation by:

Results

4-Hydroxy-2-(hydroxymethyl)benzimidazole forms stable complexes with various metal ions, including copper, zinc, and iron. These complexes may have therapeutic potential in metal overload disorders .

安全和危害

未来方向

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

属性

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROOLBGYYVWEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-(hydroxymethyl)benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)